molecular formula C8H8N2O8S B4639837 4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol

4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol

Cat. No.: B4639837
M. Wt: 292.23 g/mol
InChI Key: MSTQJQSETMSDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol is a chemical compound with the molecular formula C8H7N2O8S It is characterized by the presence of a sulfonyl group, two nitro groups, and a hydroxyethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol typically involves the nitration of phenol derivatives followed by sulfonation and subsequent hydroxyethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: Similar in structure but lacks the sulfonyl and hydroxyethyl groups.

    2,6-dinitrophenol: Contains two nitro groups but lacks the sulfonyl and hydroxyethyl groups.

    4-hydroxyethylphenol: Contains a hydroxyethyl group but lacks the nitro and sulfonyl groups.

Uniqueness

4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfonyl groups enhances its reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-hydroxyethylsulfonyl)-2,6-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O8S/c11-1-2-19(17,18)5-3-6(9(13)14)8(12)7(4-5)10(15)16/h3-4,11-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTQJQSETMSDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol
Reactant of Route 2
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol
Reactant of Route 3
Reactant of Route 3
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol
Reactant of Route 4
Reactant of Route 4
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol
Reactant of Route 5
Reactant of Route 5
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol
Reactant of Route 6
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.